molecular formula C12H12Cl2N2 B1373533 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole CAS No. 1152610-59-7

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole

Cat. No.: B1373533
CAS No.: 1152610-59-7
M. Wt: 255.14 g/mol
InChI Key: PTQJZIKKIGXUSH-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, two chlorine atoms, and a methyl group attached to the pyrazole ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-methyl-1H-pyrazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The chlorination at the 4-position and 5-position of the pyrazole ring is facilitated by the electron-donating effect of the benzyl and methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4-position and 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dechlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dechlorinated pyrazole derivatives.

Scientific Research Applications

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-methyl-1H-pyrazole: Lacks the chlorine atoms at the 4-position and 5-position.

    1-benzyl-5-chloro-3-methyl-1H-pyrazole: Lacks the chloromethyl group at the 4-position.

    1-benzyl-4-(chloromethyl)-3-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position.

Uniqueness

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole is unique due to the presence of both chlorine atoms and the chloromethyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents provides a distinct chemical profile that can be exploited in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-benzyl-5-chloro-4-(chloromethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQJZIKKIGXUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCl)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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